{3-[(2,4-Dichlorophenoxy)methyl]phenyl}(morpholin-4-yl)methanone
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Overview
Description
{3-[(2,4-Dichlorophenoxy)methyl]phenyl}(morpholin-4-yl)methanone is a complex organic compound characterized by the presence of a dichlorophenoxy group, a phenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2,4-Dichlorophenoxy)methyl]phenyl}(morpholin-4-yl)methanone typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl alcohol. This intermediate is then reacted with a phenylmethyl ketone in the presence of a base to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{3-[(2,4-Dichlorophenoxy)methyl]phenyl}(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3-[(2,4-Dichlorophenoxy)methyl]phenyl}(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of {3-[(2,4-Dichlorophenoxy)methyl]phenyl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation, but initial studies suggest that it may affect signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- {4-[(2,4-Dichlorophenoxy)methyl]phenyl}(morpholin-4-yl)methanone
- {3-[(2,4-Dichlorophenoxy)methyl]phenyl}(piperidin-4-yl)methanone
- {3-[(2,4-Dichlorophenoxy)methyl]phenyl}(pyrrolidin-4-yl)methanone
Uniqueness
{3-[(2,4-Dichlorophenoxy)methyl]phenyl}(morpholin-4-yl)methanone stands out due to its unique combination of a dichlorophenoxy group and a morpholine ring. This structure imparts specific chemical and biological properties that are not observed in similar compounds. For instance, the presence of the morpholine ring enhances its solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C18H17Cl2NO3 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
[3-[(2,4-dichlorophenoxy)methyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H17Cl2NO3/c19-15-4-5-17(16(20)11-15)24-12-13-2-1-3-14(10-13)18(22)21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
InChI Key |
TXUSYKMHBLRTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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